6-amino-8-(pyridin-3-yl)-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile
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Overview
Description
6-amino-8-(pyridin-3-yl)-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile is a heterocyclic compound that has garnered interest due to its potential pharmacological properties. This compound belongs to the class of 2-amino-4H-pyran-3-carbonitrile derivatives, which are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-8-(pyridin-3-yl)-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile typically involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . One notable method involves the use of basic alumina as a catalyst, which has been shown to produce high yields (92–97%) of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-amino-8-(pyridin-3-yl)-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
6-amino-8-(pyridin-3-yl)-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-amino-8-(pyridin-3-yl)-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
2-amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Bicyclic 2-pyridone derivatives: Known for their pharmacokinetic properties and potential therapeutic applications.
2-(pyridin-2-ylamino)-pyrido[2,3-D]pyrimidin-7-ones: Useful for treating proliferative diseases such as cancer.
Uniqueness
6-amino-8-(pyridin-3-yl)-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential for diverse applications in chemistry, biology, medicine, and industry further highlights its significance.
Properties
IUPAC Name |
6-amino-8-pyridin-3-yl-1,3,8,8a-tetrahydroisothiochromene-5,7,7-tricarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5S/c18-6-13-12-3-5-23-8-14(12)15(11-2-1-4-22-7-11)17(9-19,10-20)16(13)21/h1-4,7,14-15H,5,8,21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBDKQZMUHPGDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C2C(CS1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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